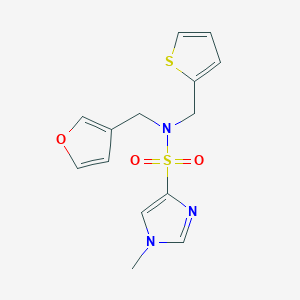

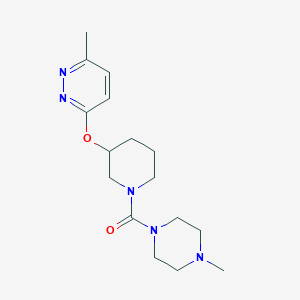

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen.

Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis

Thiophene derivatives show antimicrobial, analgesic and anti-inflammatory, antihypertensive, and antitumor activity . They are also used as inhibitors of corrosion of metals or in the fabrication of light-emitting diodes in material science .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The compound's derivatives have been studied for their potential as corrosion inhibitors. In one study, similar compounds exhibited inhibitive action for mild steel corrosion in acidic media, suggesting potential applications in protecting metal surfaces. The inhibition process was attributed to the formation of a protective film on the metal surface, adhering via a mechanism that follows Langmuir adsorption isotherm principles. Spectroscopic analysis supported the formation of this complex between the inhibitor and the metal surface (Hari Kumar Sappani & S. Karthikeyan, 2014).

Synthetic Chemistry

Compounds with structural similarities have been utilized in synthesizing sulfonylated furans or imidazo[1,2-a]pyridine derivatives, showcasing a versatile approach to constructing complex heterocyclic systems. This methodology highlights the compound's role in facilitating the synthesis of molecules with potential biological or material science applications, featuring excellent functional group tolerance and efficiency (Zhiming Cui et al., 2018).

Pharmaceutical Research

Research into similar sulfonamide compounds has explored their application in drug development, including as inhibitors for carbonic anhydrase, which plays a crucial role in physiological processes. These studies have indicated that certain derivatives can effectively lower intraocular pressure, suggesting potential use in treating glaucoma. The ability of these compounds to act as potent inhibitors points to the broad therapeutic potential of sulfonamides in treating diseases with underlying enzymatic dysregulation (M. Ilieș et al., 2000).

Antimicrobial Activity

Novel heterocyclic compounds containing sulfonamido moieties have been synthesized and evaluated for their antibacterial efficacy. The pursuit of new antibacterial agents is crucial in the face of rising antibiotic resistance. Some derivatives exhibited high antibacterial activities, underscoring the potential of sulfonamide-based heterocycles in addressing infectious diseases (M. E. Azab et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

The future of thiophene and its derivatives in medicinal chemistry looks promising. They have been proven to be effective drugs in the current disease scenario . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Eigenschaften

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-16-9-14(15-11-16)22(18,19)17(7-12-4-5-20-10-12)8-13-3-2-6-21-13/h2-6,9-11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXMXSDGQXJVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)

![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)